molecular formula C15H14N2O7S B12320685 2-(Benzenesulfonamido)-3-(4-hydroxy-3-nitrophenyl)propanoic acid

2-(Benzenesulfonamido)-3-(4-hydroxy-3-nitrophenyl)propanoic acid

Cat. No.: B12320685
M. Wt: 366.3 g/mol
InChI Key: FFTGZNSFCAEWNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzenesulfonamido)-3-(4-hydroxy-3-nitrophenyl)propanoic acid is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide group attached to a propanoic acid backbone, with a hydroxy and nitro-substituted phenyl ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonamido)-3-(4-hydroxy-3-nitrophenyl)propanoic acid typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamide intermediate. This intermediate is then subjected to further reactions to introduce the hydroxy and nitro groups on the phenyl ring, followed by the addition of the propanoic acid moiety. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonamido)-3-(4-hydroxy-3-nitrophenyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

2-(Benzenesulfonamido)-3-(4-hydroxy-3-nitrophenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonamido)-3-(4-hydroxy-3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of the sulfonamide group is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-(Benzenesulfonamido)-3-(4-hydroxyphenyl)propanoic acid: Lacks the nitro group.

    2-(Benzenesulfonamido)-3-(4-nitrophenyl)propanoic acid: Lacks the hydroxy group.

Uniqueness

The presence of both hydroxy and nitro groups in 2-(Benzenesulfonamido)-3-(4-hydroxy-3-nitrophenyl)propanoic acid makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H14N2O7S

Molecular Weight

366.3 g/mol

IUPAC Name

2-(benzenesulfonamido)-3-(4-hydroxy-3-nitrophenyl)propanoic acid

InChI

InChI=1S/C15H14N2O7S/c18-14-7-6-10(9-13(14)17(21)22)8-12(15(19)20)16-25(23,24)11-4-2-1-3-5-11/h1-7,9,12,16,18H,8H2,(H,19,20)

InChI Key

FFTGZNSFCAEWNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.